N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide
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Overview
Description
N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxymethyl group, a pyrrolidine ring with a propan-2-yl group, and a propane-1-sulfonamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base.
Construction of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving suitable precursors.
Attachment of the propane-1-sulfonamide moiety: This step typically involves the reaction of the pyrrolidine intermediate with propane-1-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Properties
IUPAC Name |
N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-5-6-24(21,22)19-15-9-20(8-14(15)12(2)3)16-7-13(10-23-4)17-11-18-16/h7,11-12,14-15,19H,5-6,8-10H2,1-4H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVQYNCTIAAIEN-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CN(CC1C(C)C)C2=NC=NC(=C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N[C@H]1CN(C[C@@H]1C(C)C)C2=NC=NC(=C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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